Escin
Overview
Description
Escin is a plant-derived triterpenoid saponin and is the main active compound in horse chestnut seed extract . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .
Synthesis Analysis
In endothelial cells, Escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation .Molecular Structure Analysis
Escin is a mixture of triterpene saponins isolated from the horse chestnut seeds (Aesculus hippocastanum L.) . The charged and neutral forms of the Escin molecules, which contain ionizable carboxyl groups, behave significantly differently .Chemical Reactions Analysis
Escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers . The same specific interactions (H-bonds, dipole–dipole attraction, and intermediate strong attraction) define the complex internal structure and the undulations of the layers .Physical And Chemical Properties Analysis
Escin has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid substance with a solubility of 66 mg/mL in DMSO .Scientific Research Applications
Escin shows benefits in treating chronic venous insufficiency (A. Vaz Carneiro, 2008).
It exhibits antitumor activity against hepatocellular carcinoma in vitro and in vivo (Xueying Zhou et al., 2009).
External use of escin has anti-inflammatory effects on cutaneous inflammation, possibly involving the glucocorticoids receptor (Shu-qi Zhao et al., 2018).
Escin has potential as an anti-cancer therapy through its anti-proliferative, pro-apoptotic, and anti-inflammatory effects (D. H. Cheong et al., 2018).
It induces apoptosis in human bladder cancer cells and has chemotherapeutic potential (Chen-Li Cheng et al., 2018).
Escinosomes, escin-based nanovesicles loaded with berberine chloride, show potential for skin application (G. Vanti et al., 2019).
Escin has endothelium-protectant and contractile effects, which can benefit the treatment of venous insufficiency and may have side effects related to venous contraction (O. Carrasco & H. Vidrio, 2007).
It shows synergistic anti-inflammatory effects with glucocorticoids (Wenyu Xin et al., 2011).
Escin has gastroprotective effects and affects gastrointestinal diseases, including inflammation and gastric acid secretion (Yunqi Yang et al., 2020).
Its anti-inflammatory effects are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway (Hongsheng Wang et al., 2013).
Escin does not affect the healing of tibia fracture and abdominal wound in animal models (Leiming Zhang et al., 2012).
Escin sodium induces apoptosis in human acute leukemia Jurkat T cells, offering a new avenue for cancer treatment (Zhenzhen Zhang et al., 2011).
It has time-dependent anti-inflammatory properties and does not significantly affect the immune system in mice (Tian Wang et al., 2009).
Escin content in androgenic embryos and hairy root culture of Aesculus hippocastanum offers potential for plant tissue culture as a source of escin (D. Ćalić-Dragosavac et al., 2010).
Studies on the pharmacokinetics of escin provide reference for its clinical use (Wang Fu-hon, 2014).
Escin induces apoptosis in human renal cancer cells through G2/M arrest and ROS-modulated mitochondrial pathways (Sheau-Yun Yuan et al., 2017).
A comprehensive review of escin’s multifaceted therapeutic profile in treatment and post-treatment of various cancers (Sunnatullo Fazliev et al., 2023).
Escin suppresses HMGB1-induced overexpression of aquaporin-1 and increased permeability in endothelial cells (Changjun Chen et al., 2019).
It activates AKT-Nrf2 signaling to protect retinal pigment epithelium cells from oxidative stress (Kaijun Wang et al., 2015).
Escin's glucocorticoid-like activity is a new mechanism for an old drug, explaining its clinical effects (L. Gallelli et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-YSYFQUGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Escin | |
CAS RN |
6805-41-0, 11072-93-8 | |
Record name | Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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